N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4

LC-MS/MS quantification stable isotope dilution impurity profiling

Quantifying Fingolimod EP Impurity H at trace levels poses significant analytical challenges due to matrix effects and the absence of a structurally matched internal standard. Fingolimod EP Impurity H-d4 (CAS 2732869-28-0) directly addresses this gap as a tetra-deuterated isotopologue of Impurity H. - +4.03 Da mass shift on non-exchangeable acetyloxy-methyl positions ensures interference-free LC-MS/MS detection channels. - Analyte-matched internal standardization satisfies ICH Q2(R1) accuracy (recovery at LOQ, 100%, 150% levels) and precision requirements. - Enables robust quantification at 0.05%-0.15% impurity levels in API and finished dosage forms, supporting ANDA submissions and ICH Q1A(R2) stability studies.

Molecular Formula C25H39NO5
Molecular Weight 437.6 g/mol
Cat. No. B12409881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4
Molecular FormulaC25H39NO5
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C
InChIInChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)/i18D2,19D2
InChIKeyGNDIBYIKXCMJGO-AUZVCRNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fingolimod EP Impurity H‑d4 Overview


N‑[1,1‑Bis[(acetyloxy)methyl]‑3‑(4‑octylphenyl)propyl]acetamide‑d4 (CAS 2732869‑28‑0), also designated Fingolimod EP Impurity H‑d4, is a tetra‑deuterated analogue of Fingolimod EP Impurity H, a specified impurity of the immunomodulatory drug Fingolimod (FTY720) [1]. The non‑deuterated parent (CAS 162358‑09‑0, molecular formula C₂₅H₃₉NO₅, MW 433.58 g/mol) is listed among nine organic impurities (Imp A–I) in the European Pharmacopoeia monograph for Fingolimod hydrochloride [2]. The deuterated form incorporates four deuterium atoms at the acetyloxy‑methyl positions, yielding C₂₅H₃₅D₄NO₅ with a molecular weight of 437.61 g/mol—a +4.03 Da mass shift that enables its primary function as a stable isotope‑labeled internal standard for LC‑MS/MS quantification of Impurity H . Commercially supplied at ≥98% purity , this compound serves analytical method development, validation, and quality control (QC) of Fingolimod active pharmaceutical ingredient (API) and finished dosage forms.

Why Impurity H‑d4 Cannot Be Replaced


Generic substitution of Fingolimod EP Impurity H‑d4 with the non‑deuterated Impurity H or with Fingolimod‑d4 (the deuterated parent drug) introduces irreconcilable analytical errors. The non‑deuterated Impurity H (MW 433.58) is chromatographically and mass‑spectrometrically indistinguishable from the target analyte, rendering it useless as an internal standard in isotope‑dilution LC‑MS/MS workflows . Conversely, Fingolimod‑d4 (MW 311.50, C₁₉H₂₉D₄NO₂) is a structural analogue of the parent drug—not of Impurity H—and exhibits different ionization efficiency, retention time, and matrix‑effect behaviour relative to the tri‑acetylated Impurity H analyte . The EP monograph specifies nine organic impurities (Imp A–I) each with distinct chemical structures; Impurity H is a fully acetylated derivative (three acetyl groups), whereas Fingolimod is a primary amino‑diol [1]. Using an unmatched internal standard compromises assay accuracy, precision, and regulatory defensibility under ICH Q2(R1) validation requirements [1].

Fingolimod EP Impurity H‑d4: Key Differentiation Evidence


Isotopic Mass Shift vs. Non-Deuterated Impurity H

The deuterated target compound (C₂₅H₃₅D₄NO₅, MW 437.61) exhibits a +4.03 Da mass shift relative to the non‑deuterated Fingolimod EP Impurity H (C₂₅H₃₉NO₅, MW 433.58), with deuterium incorporation confirmed at the two acetyloxy‑methyl positions (InChI key deuterium locants: i18D2, i19D2) . This mass difference provides baseline‑resolved selected reaction monitoring (SRM) transitions, enabling isotope‑dilution mass spectrometry without isotopic cross‑talk between the internal standard and analyte channels. In contrast, Fingolimod‑d4 (MW 311.50) has a molecular weight that is 122.08 Da lower than Impurity H and operates in a completely different m/z window, precluding its use for analyte‑matched internal standardization .

LC-MS/MS quantification stable isotope dilution impurity profiling pharmaceutical analysis

Specificity for Impurity H Over Parent Drug

Fingolimod EP Impurity H is chemically defined as 2‑acetamido‑2‑[(acetyloxy)methyl]‑4‑(4‑octylphenyl)butyl acetate—a structure containing three acetyl ester/amide groups [1]. This contrasts fundamentally with Fingolimod (2‑amino‑2‑[2‑(4‑octylphenyl)ethyl]propane‑1,3‑diol), a primary amino‑diol, and with Fingolimod‑d4, which is the tetra‑deuterated analogue of the parent drug rather than of Impurity H . The tri‑acetylated structure of Impurity H results in different chromatographic retention (greater hydrophobicity, logP), distinct MS fragmentation pathways, and differential matrix effect susceptibility compared to the parent drug. Consequently, only Impurity H‑d4 provides analyte‑matched internal standardization for Impurity H quantification, whereas Fingolimod‑d4 is restricted to parent‑drug quantification [2].

pharmaceutical impurity analysis regulatory QC analyte-matched internal standard Fingolimod hydrochloride

Stable Deuterium Labeling at Acetyloxy-Methyl Positions

The four deuterium atoms in Impurity H‑d4 are site‑specifically incorporated at the two acetyloxy‑methyl moieties (C‑18 and C‑19 positions, each bearing D₂ substitution), as confirmed by the InChI key deuterium locants i18D2 and i19D2 . This labelling strategy places deuterium on non‑exchangeable carbon positions, ensuring that the isotopic label is not lost through proton‑deuterium exchange under typical reversed‑phase LC conditions (aqueous acidic or neutral mobile phases). In contrast, deuterated standards labelled at hydroxyl or amine positions (such as Fingolimod‑d4, where deuterium is on the hydroxymethyl groups) may be susceptible to H/D back‑exchange in protic solvents, potentially shifting the effective mass and degrading quantification accuracy over long analytical sequences . The acetyloxy‑methyl labelling in Impurity H‑d4 mitigates this risk.

deuterium labelling site specificity isotope exchange stability MS fragmentation internal standard robustness

Certified Purity for Direct Use as Reference Standard

ClearSynth certifies Impurity H‑d4 at 98% purity (CAS 2732869‑28‑0, Cat. No. CS‑T‑100972) . This places it within the typical purity range required for pharmaceutical impurity reference standards used in method validation and QC. By comparison, the non‑deuterated Impurity H is also supplied at ≥98% purity [1], while Fingolimod‑d4 is supplied at ≥99% purity (deuterated forms d1–d4) . The purity level of Impurity H‑d4 is adequate for its intended use as an internal standard in quantitative impurity methods, where the absolute purity of the internal standard is less critical than its isotopic and chromatographic behaviour; however, for users requiring primary reference standard purity for direct external calibration, the 98% value should be factored into measurement uncertainty budgets.

reference standard purity pharmaceutical impurity quantification method validation quality control

ICH Q2(R1)-Compliant Impurity Method Validation

The European Pharmacopoeia specifies nine organic impurities (Imp A–I) for Fingolimod hydrochloride, with Impurity H being one of the listed analytes requiring quantitative control [1]. Atici et al. (2022) developed and validated an RP‑UPLC method in line with ICH Q2 guidelines specifically for the control of eight process‑related impurities (FINI Imp A–H) of Fingolimod, demonstrating the regulatory expectation for validated, impurity‑specific analytical methods [1]. The availability of a deuterated Impurity H internal standard directly supports method validation parameters of accuracy (recovery), precision (repeatability), and specificity—parameters that are significantly harder to satisfy when using a structurally mismatched internal standard. No public‑domain method has been identified that uses non‑deuterated Impurity H as an internal standard for its own quantification due to the inherent co‑elution and identical MS signal.

ICH Q2(R1) validation European Pharmacopoeia ANDA submission impurity control strategy

Fingolimod EP Impurity H‑d4: Validated Application Scenarios


Method Development for EP Impurity Profiling

Analytical R&D laboratories developing stability‑indicating HPLC or UPLC methods for Fingolimod hydrochloride can incorporate Impurity H‑d4 as an internal standard to satisfy ICH Q2(R1) validation parameters, particularly accuracy (recovery at LOQ, 100%, and 150% of specification limit) and precision (repeatability and intermediate precision). The EP monograph specifies nine organic impurities (Imp A–I); Impurity H‑d4 provides analyte‑matched internal standardization for one of these specified impurities, enabling robust quantification in the presence of API and formulation excipients [1]. The +4.03 Da mass shift provides interference‑free MS detection channels, and the deuterium label on non‑exchangeable acetyloxy‑methyl positions ensures consistent internal standard response across extended analytical sequences .

QC Release and Stability Testing for Fingolimod Products

QC laboratories responsible for batch release and stability testing of Fingolimod drug substance and drug product can deploy Impurity H‑d4 as a spike‑in internal standard for quantifying Impurity H at levels typically in the 0.05%–0.15% range relative to the API. The use of a deuterated internal standard compensates for matrix effects and injection‑to‑injection variability in LC‑MS, improving method ruggedness compared to external standard calibration alone [1]. This is particularly relevant for stability studies conducted under ICH Q1A(R2) conditions, where degradation products may alter the matrix composition over time and affect analyte ionization efficiency .

ANDA Dossier Support for Generic Fingolimod

Generic pharmaceutical manufacturers preparing ANDA submissions for Fingolimod hydrochloride capsules (0.5 mg) require comprehensive impurity profiling data to demonstrate pharmaceutical equivalence. The availability of a characterized, deuterated Impurity H reference standard strengthens the specificity section of the analytical method validation report, providing regulators with evidence that the impurity quantification method is free from interference by the API, other impurities, and formulation components . The use of a structurally matched deuterated internal standard is an established best practice in regulatory bioanalysis and is increasingly expected in impurity methods as well [1].

Investigating Impurity Formation Pathways in Synthesis

Process chemistry groups investigating the formation and fate of Impurity H during Fingolimod manufacturing can use Impurity H‑d4 as a tracer in spike‑and‑recovery experiments to quantify impurity carry‑over across synthetic steps. Impurity H is formed via over‑acetylation of the Fingolimod intermediate 2‑acetamido‑2‑(4‑octylphenethyl)propane‑1,3‑diol; the deuterated analogue enables accurate mass‑balance studies without interference from endogenous Impurity H already present in process streams [1]. This supports design‑of‑experiment (DoE) approaches to optimize reaction conditions (temperature, acetylating agent equivalents, reaction time) for minimizing Impurity H formation below the ICH Q3A qualification threshold.

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